2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

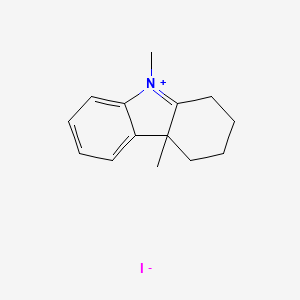

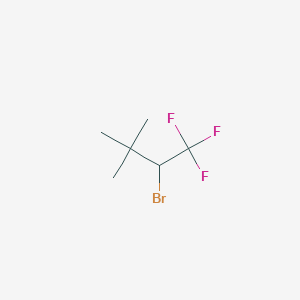

“2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane” is a chemical compound with the molecular formula C6H10BrF3 . It has a molecular weight of 219.04 and is a liquid at room temperature . The IUPAC name for this compound is the same as the common name .

Molecular Structure Analysis

The molecular structure of “2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane” can be represented by the InChI code: 1S/C6H10BrF3/c1-5(2,3)4(7)6(8,9)10/h4H,1-3H3 . This indicates that the molecule consists of a butane backbone with bromine and trifluoro groups attached to it.Physical And Chemical Properties Analysis

“2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane” is a liquid at room temperature . The compound has a density of 1.2±0.1 g/cm3 . The boiling point is 143.7±8.0 °C at 760 mmHg . The vapor pressure is 6.6±0.3 mmHg at 25°C .Applications De Recherche Scientifique

Vibrational and Conformational Studies

- Vibrational and Conformational Analysis: Research on compounds similar to 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, like 1-bromo-3,3-dimethylbutane, has been conducted to understand their vibrational and conformational properties. Infrared and Raman spectra were used to study the stable conformations of these compounds, providing insights into their molecular mechanics and semi-empirical molecular orbital calculations (Crowder, 1993).

Reaction Mechanisms and Synthesis

- Free Radical Reactions: Studies on similar bromo-dimethylbutanes, such as 2-bromo-2, 3-dimethylbutane, have explored their decomposition in the presence of Grignard reagents and cobaltous halide. These studies help understand the reaction mechanisms and potential synthesis routes for related compounds (Liu, 1956).

- Thermal [2+2] Cycloaddition: The thermal [2+2] cycloaddition of 1-bromo-2-(9-fluorenylidene)ethylene has been studied, yielding compounds structurally related to 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane. This research provides insights into cycloaddition processes of bromo-fluorinated compounds (Toda et al., 1974).

- High-Vacuum Pyrolysis: Research on high-vacuum pyrolysis of 1,1,1-trifluoro-2-bromo-2-chloroethane, a compound closely related to 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, has been conducted to understand the decomposition processes and the formation of radicals, contributing to the broader understanding of the behavior of such fluorinated compounds (Baskir et al., 1998).

Applications in Heterocyclic Chemistry

- Synthesis of Trifluoromethylated Heterocycles: 3-Bromo-1,1,1-trifluoroacetone, structurally similar to the chemical , has been used in synthesizing various trifluoromethylated heterocycles, demonstrating the potential application of such bromo-trifluoro compounds in the field of heterocyclic chemistry (Lui et al., 1998).

NMR Probing and Analysis

- NMR Probe in Protein Studies: 3-Bromo-1,1,1-trifluoropropanone, related to the compound in focus, has been utilized as a sulfhydryl-specific reagent in protein NMR studies. This highlights the potential application of similar bromo-trifluoro compounds in biochemical analysis and NMR probing (Brown & Seamon, 1978).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H225, H315, H319, and H335 . These indicate that the compound is highly flammable, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and storing in a well-ventilated place .

Propriétés

IUPAC Name |

2-bromo-1,1,1-trifluoro-3,3-dimethylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF3/c1-5(2,3)4(7)6(8,9)10/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQMZUHHENREPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965036.png)

![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2965038.png)

![4-(4-methoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2965039.png)

![2-[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B2965040.png)

![2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2965041.png)

![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2965042.png)

![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2965053.png)

![N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2965055.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2965056.png)